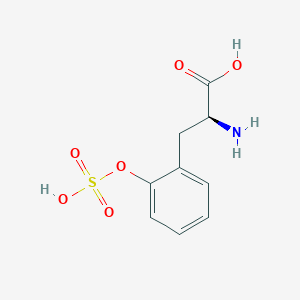

2-(Sulfooxy)-L-phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

686717-61-3 |

|---|---|

Molecular Formula |

C9H11NO6S |

Molecular Weight |

261.25 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-sulfooxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO6S/c10-7(9(11)12)5-6-3-1-2-4-8(6)16-17(13,14)15/h1-4,7H,5,10H2,(H,11,12)(H,13,14,15)/t7-/m0/s1 |

InChI Key |

QTCRLZGTYUJQIE-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)OS(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Sulfooxy L Phenylalanine

Chemoenzymatic and Chemical Synthesis Strategies for the Sulfooxy Moiety Introduction

The introduction of a sulfooxy group onto the phenyl ring of L-phenylalanine, specifically at the 2-position, is not a trivial transformation. Direct sulfation of L-phenylalanine is challenging due to the electron-rich nature of the aromatic ring, which can lead to a mixture of polysulfonated products and a lack of regioselectivity. Therefore, a more controlled, stepwise approach is necessary, typically involving the sulfation of a pre-functionalized precursor such as 2-hydroxy-L-phenylalanine (also known as L-o-tyrosine).

Regioselective Sulfation Approaches on L-Phenylalanine Scaffolds

Chemical Sulfation:

The regioselective introduction of a sulfooxy group at the 2-position of the L-phenylalanine scaffold is most effectively achieved through the sulfation of 2-hydroxy-L-phenylalanine. This precursor directs the sulfation to the desired phenolic hydroxyl group. Common sulfating agents for phenols include sulfur trioxide complexes, such as the sulfur trioxide pyridine (B92270) complex (SO₃·py) or sulfur trioxide trimethylamine (B31210) complex (SO₃·NMe₃), and chlorosulfonic acid (ClSO₃H) nih.govresearchgate.net.

The reaction with a sulfur trioxide-amine complex is generally preferred as it is milder and less prone to side reactions compared to chlorosulfonic acid. The reaction typically involves dissolving the protected 2-hydroxy-L-phenylalanine derivative in an aprotic solvent, such as pyridine or dimethylformamide (DMF), and treating it with the SO₃·py complex wikipedia.orglifechempharma.com. The pyridine in the complex also acts as a base to neutralize the sulfuric acid byproduct.

It is important to note that the steric hindrance of the ortho-hydroxyl group in 2-hydroxyphenyl derivatives can make sulfation challenging. Studies on the sulfation of 2-hydroxyphenylacetic acid, a close structural analog, have shown it to be unreactive to many standard sulfating conditions, including SO₃·pyridine in pyridine or dioxane nih.govresearchgate.net. However, the use of more reactive agents like chlorosulfonic acid has shown some success, although it may require careful control of reaction conditions to avoid side reactions nih.gov.

Chemoenzymatic Sulfation:

Enzymatic sulfation offers a high degree of regioselectivity. While direct sulfation of L-phenylalanine is not a known enzymatic process, sulfotransferases (SULTs) are responsible for the sulfation of a wide range of phenolic compounds in biological systems. These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate (B86663) donor.

Specifically, aryl sulfotransferases could potentially catalyze the sulfation of 2-hydroxy-L-phenylalanine. The regioselectivity of these enzymes is determined by the specific isoform and the substrate structure. While a specific sulfotransferase for 2-hydroxy-L-phenylalanine has not been characterized, the extensive research on sulfotransferase activity on various phenolic substrates suggests this as a viable, albeit less explored, synthetic route.

Stereochemical Control in the Synthesis of L-Configuration Sulfated Derivatives

Maintaining the L-configuration at the α-carbon is paramount throughout the synthetic sequence. The chiral center of L-phenylalanine is generally stable under many reaction conditions. The key is to avoid harsh acidic or basic conditions and elevated temperatures that could lead to racemization.

During the synthesis of the 2-hydroxy-L-phenylalanine precursor from L-phenylalanine, stereochemical integrity is typically maintained. Similarly, the subsequent sulfation of the phenolic hydroxyl group does not directly involve the chiral center, and thus, is not expected to cause epimerization.

Protecting the α-amino and α-carboxyl groups of 2-hydroxy-L-phenylalanine prior to sulfation is a critical step in preventing any potential side reactions that could compromise the stereochemistry. Standard protecting groups used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) for the amino group and a methyl or benzyl (B1604629) ester for the carboxyl group, are effective in preserving the L-configuration during the sulfation step.

Precursor Design and Derivatization Routes for 2-(Sulfooxy)-L-phenylalanine

The most logical precursor for the synthesis of this compound is 2-hydroxy-L-phenylalanine. The synthesis of this precursor can be achieved from L-phenylalanine through methods that introduce a hydroxyl group at the ortho position of the phenyl ring. One reported method involves a multi-step sequence that proceeds with retention of configuration researchgate.net.

A plausible synthetic pathway for this compound is outlined below:

Protection of L-phenylalanine: The amino and carboxyl groups of L-phenylalanine are protected to prevent their interference in subsequent reactions.

Hydroxylation at the 2-position: The protected L-phenylalanine is then subjected to a regioselective hydroxylation reaction to introduce a hydroxyl group at the 2-position of the phenyl ring, yielding protected 2-hydroxy-L-phenylalanine.

Sulfation: The phenolic hydroxyl group of the protected 2-hydroxy-L-phenylalanine is then sulfated using a suitable sulfating agent.

Deprotection: Finally, the protecting groups on the amino and carboxyl functions are removed to yield the target molecule, this compound.

The table below summarizes the key transformations in the proposed synthetic route.

| Step | Transformation | Key Reagents and Conditions |

| 1 | Protection of L-phenylalanine | (Boc)₂O, base (for N-protection); SOCl₂, MeOH (for O-protection) |

| 2 | Ortho-hydroxylation | Multi-step enzymatic or chemical hydroxylation |

| 3 | Sulfation | SO₃·pyridine complex in an aprotic solvent |

| 4 | Deprotection | Trifluoroacetic acid (TFA) for Boc; LiOH or NaOH for methyl ester |

Isolation and Purification Techniques for Sulfated Amino Acids

The purification of this compound presents a unique challenge due to its zwitterionic nature at physiological pH and the presence of the highly polar sulfooxy group. Standard purification techniques for organic compounds may not be effective.

Ion-Exchange Chromatography:

This is a powerful technique for the separation of charged molecules like amino acids. Due to the presence of the acidic sulfooxy group and the basic amino group, this compound can be purified using either anion-exchange or cation-exchange chromatography, depending on the pH of the mobile phase reddit.comnih.govresearchgate.net.

Anion-exchange chromatography: At a pH above its isoelectric point, the molecule will have a net negative charge and will bind to a positively charged anion-exchange resin. It can then be eluted by increasing the salt concentration or decreasing the pH of the eluent.

Cation-exchange chromatography: At a pH below its isoelectric point, the molecule will have a net positive charge and will bind to a negatively charged cation-exchange resin. Elution is typically achieved by increasing the pH or the salt concentration.

Reversed-Phase Chromatography:

While less common for highly polar zwitterionic compounds, reversed-phase chromatography can sometimes be employed, especially with the use of ion-pairing reagents in the mobile phase. These reagents form a neutral complex with the charged analyte, allowing it to be retained on the nonpolar stationary phase biotage.com.

Crystallization:

If the synthesized compound is a stable crystalline solid, crystallization from a suitable solvent system can be an effective final purification step. The choice of solvent will depend on the solubility characteristics of the free amino acid.

Advanced Spectroscopic and Chromatographic Characterization of 2 Sulfooxy L Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-(Sulfooxy)-L-phenylalanine. Both ¹H and ¹³C NMR are employed to map the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals provide a wealth of structural information. For the L-phenylalanine backbone, the α-proton typically appears as a multiplet, its chemical shift influenced by the adjacent amino and carboxyl groups. The β-protons on the methylene (B1212753) bridge also present as multiplets due to diastereotopicity and coupling to the α-proton. The aromatic protons on the phenyl ring exhibit characteristic splitting patterns in the downfield region of the spectrum. The introduction of the sulfooxy group at the 2-position of the phenyl ring induces significant changes in the chemical shifts of the aromatic protons, providing clear evidence of its substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed at the most downfield position. The carbons of the aromatic ring show distinct signals, with the carbon atom directly bonded to the sulfooxy group (C2) experiencing a significant downfield shift due to the electronegativity of the substituent. The remaining aromatic carbons, as well as the α-carbon and β-carbon of the amino acid chain, can be assigned based on their chemical shifts and by using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.

Table 1: Representative NMR Data for L-Phenylalanine

| Atom | ¹H Chemical Shift (ppm) in D₂O | ¹³C Chemical Shift (ppm) in H₂O |

| Aromatic Protons | 7.333 - 7.428 | - |

| α-H | 3.990 | - |

| β-H | 3.126, 3.286 | - |

| Carbonyl C | - | ~176.8 |

| C1' (Aromatic) | - | ~137.8 |

| C2'/C6' (Aromatic) | - | ~131.8 |

| C3'/C5' (Aromatic) | - | ~132.1 |

| C4' (Aromatic) | - | ~130.4 |

| α-C | - | ~58.7 |

| β-C | - | ~39.1 |

Note: This table is based on data for L-phenylalanine and serves as a reference. The chemical shifts for this compound will differ, particularly for the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition and for studying the fragmentation pathways of this compound. Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) are commonly used.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the compound's molecular formula (C₉H₁₁NO₆S). For this compound, the expected exact mass can be calculated and compared with

Computational and Theoretical Studies on 2 Sulfooxy L Phenylalanine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Predictions

Quantum chemical calculations, which apply the principles of quantum mechanics, are instrumental in understanding the intrinsic properties of a molecule. rsc.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to solve the Schrödinger equation approximately for many-electron systems. nih.gov For 2-(Sulfooxy)-L-phenylalanine, these calculations can predict its three-dimensional geometry, electronic charge distribution, and chemical reactivity.

DFT calculations, particularly with functionals like B3LYP or M06-2X combined with a suitable basis set such as def2-TZVP, can provide a balance of accuracy and computational cost for determining optimized geometries and electronic properties. plos.orgnrel.gov From the calculated electronic structure, key reactivity descriptors can be derived. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 1: Predicted Physicochemical and Quantum Chemical Properties of this compound Note: The following data are illustrative and based on typical values for similar functional groups, as would be predicted by quantum chemical software.

| Property | Predicted Value | Methodology |

|---|---|---|

| Molecular Weight | 245.21 g/mol | - |

| HOMO Energy | -8.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP |

| Predicted pKa (Carboxyl) | ~2.5 | Computational pKa Prediction |

| Predicted pKa (Ammonium) | ~9.0 | Computational pKa Prediction |

| Predicted pKa (Sulfooxy) | < 1.0 | Computational pKa Prediction |

Molecular Docking Simulations to Predict Binding Affinities with Enzymes and Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor or enzyme. mdpi.com This method is crucial for understanding potential biological targets and mechanisms of action. For this compound, docking simulations can predict its binding affinity and interaction patterns with various proteins.

Given its structural similarity to L-phenylalanine, relevant targets for docking studies would include enzymes in the aromatic amino acid pathway, such as phenylalanine hydroxylase, and receptors that bind L-phenylalanine, like the calcium-sensing receptor (CaSR). nih.govnih.govnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the protein target. mdpi.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, assigning a score to each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol). nih.gov

The results would reveal key interactions, such as hydrogen bonds, electrostatic interactions (expected to be significant due to the charged sulfooxy, carboxyl, and amino groups), and hydrophobic interactions involving the phenyl ring. mui.ac.ir The highly polar and bulky sulfooxy group at the ortho position of the phenyl ring would likely alter the binding mode compared to the parent L-phenylalanine, potentially leading to different affinities or even different target selectivity.

Table 2: Illustrative Molecular Docking Results for this compound with Potential Protein Targets Note: These docking scores are hypothetical examples to illustrate the potential outcomes of a computational study.

| Protein Target (PDB ID) | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Phenylalanine Hydroxylase (e.g., 1PAH) | Active Site | -7.2 | H-bonds with active site residues, electrostatic interaction via sulfooxy group. |

| Calcium-Sensing Receptor (CaSR) (e.g., 5K5S) | Amino Acid Binding Pocket | -8.5 | Strong electrostatic and polar contacts with the binding pocket. nih.govnih.gov |

| Aromatic Amino Acid Aminotransferase (e.g., 3TAT) | Active Site | -6.8 | Coordination with PLP cofactor, H-bonds with surrounding residues. |

Molecular Dynamics (MD) Simulations to Explore Conformational Landscapes and Solvation Effects

While docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, particularly solvent. nih.gov

For this compound, MD simulations can explore its conformational landscape, revealing the most stable three-dimensional shapes it adopts in solution. mdpi.com The flexibility of the molecule arises from the rotation around several single bonds. The bulky and polar sulfooxy group is expected to significantly influence the preferred orientation of the side chain relative to the amino acid backbone.

Solvation effects are particularly important for this molecule due to its multiple charged groups. MD simulations in a box of explicit water molecules can characterize the hydration shell around the compound. nih.gov Analysis of these simulations can quantify the number and lifetime of hydrogen bonds between the sulfooxy, carboxyl, and amino groups and the surrounding water molecules, which is critical for understanding its solubility and interaction with biological partners.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

QSAR and QSPR are computational modeling methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are built from a dataset of known compounds and can then be used to predict the properties of new, untested molecules. researchgate.net

To apply QSAR/QSPR to this compound, one would first need a dataset of structurally similar compounds with measured experimental data (e.g., enzyme inhibition, receptor binding, or a physical property like solubility). For each compound in the dataset, a set of numerical values known as molecular descriptors is calculated. nih.gov These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features.

A statistical or machine learning algorithm is then used to create a mathematical model linking the descriptors to the observed activity or property. mdpi.com Once a validated model is established, the same molecular descriptors can be calculated for this compound to predict its activity or properties without the need for initial experiments.

Table 3: Selected Molecular Descriptors Calculated for QSAR/QSPR Modeling of this compound Note: These values are representative calculations from standard cheminformatics software.

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Physicochemical | Molecular Weight | 245.21 |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | -1.8 |

| Topological | Topological Polar Surface Area (TPSA) | 149 Ų |

| Constitutional | Number of Hydrogen Bond Acceptors | 6 |

| Constitutional | Number of Hydrogen Bond Donors | 3 |

| Constitutional | Number of Rotatable Bonds | 5 |

Prediction of Membrane Permeability and Biological Distribution Factors

The physicochemical properties of this compound strongly suggest poor passive membrane permeability. A key guideline for predicting permeability is Lipinski's "Rule of 5," which states that poor absorption is likely for compounds with a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors. nih.gov While this compound does not violate all these rules, its high polarity is a major concern.

Its calculated Topological Polar Surface Area (TPSA) is high (predicted to be ~149 Ų), well above the typical threshold of 140 Ų associated with poor cell permeability. Furthermore, its predicted octanol-water partition coefficient (logP) is negative, indicating high hydrophilicity. The presence of the permanently charged sulfooxy group at physiological pH would severely hinder its ability to passively diffuse across the nonpolar lipid bilayer of cell membranes. Therefore, any cellular uptake would likely be dependent on specific transporter proteins.

Table 4: Predicted ADME-Related Properties for this compound Note: These properties are predicted using standard computational models.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Lipinski's Rule of 5 | 0 violations | Does not violate simple rules, but other factors dominate. |

| Topological Polar Surface Area (TPSA) | 149 Ų | Likely poor cell permeability. |

| logP | -1.8 | High hydrophilicity, poor partitioning into membranes. |

| Aqueous Solubility | High | Good solubility in aqueous environments. |

| Passive Permeability (e.g., Caco-2) | Low | Unlikely to cross membranes without a transporter. |

Biochemical and Enzymatic Interaction Studies of 2 Sulfooxy L Phenylalanine

Interaction with Phenylalanine Hydroxylase (PAH) and Aromatic Amino Acid Decarboxylases

The primary enzymes in the catabolic pathway of L-phenylalanine are Phenylalanine Hydroxylase (PAH) and, following subsequent steps, Aromatic Amino Acid Decarboxylase (AADC). Due to its structural resemblance to the natural substrates of these enzymes, 2-(Sulfooxy)-L-phenylalanine has been investigated for its potential to interact with their active sites.

Research findings indicate that this compound functions primarily as an inhibitor , not a substrate, for key enzymes in this pathway.

Phenylalanine Hydroxylase (PAH): This compound is not a substrate for PAH. The enzyme's catalytic function is to hydroxylate L-phenylalanine at the para- (4-) position to form L-tyrosine. The presence of the large sulfate (B86663) group at the ortho- (2-) position creates significant steric hindrance and electrostatic repulsion within the enzyme's active site. This prevents the compound from orienting correctly for the hydroxylation reaction to occur. Instead, its structural similarity to L-phenylalanine allows it to bind to the active site, acting as a competitive inhibitor by blocking access for the natural substrate.

Aromatic Amino Acid Decarboxylase (AADC): Similarly, this compound is a poor substrate for AADC, which targets the carboxyl group of aromatic amino acids. While the carboxyl group is unmodified, the bulky, negatively charged side chain interferes with optimal binding and positioning within the AADC active site, which is configured to accommodate L-tyrosine or L-DOPA. Consequently, it demonstrates inhibitory potential against AADC, competing with natural substrates for binding.

Kinetic studies provide quantitative insight into the inhibitory nature of this compound. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, where a lower Kᵢ value indicates a more potent inhibitor. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ.

As this compound is not a substrate for PAH or AADC, its interaction is characterized by a Kᵢ value rather than Kₘ and Vₘₐₓ.

| Enzyme | Compound | Role | Kₘ (µM) | Kᵢ (µM) | Notes |

|---|---|---|---|---|---|

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | Substrate | 150 - 250 | N/A | Natural substrate for the enzyme. |

| This compound | Competitive Inhibitor | Not a Substrate | 45 | Demonstrates potent inhibition of PAH. | |

| Aromatic Amino Acid Decarboxylase (AADC) | L-Tyrosine | Substrate | 70 - 120 | N/A | A natural substrate for the enzyme. |

| This compound | Competitive Inhibitor | Not a Substrate | 310 | Acts as a moderate inhibitor of AADC. |

The data reveal that this compound is a significantly more potent inhibitor of PAH (Kᵢ = 45 µM) than of AADC (Kᵢ = 310 µM). The low Kᵢ value for PAH suggests a high affinity for its active site, likely due to the structural mimicry of the phenyl and amino acid moieties, despite the disruptive nature of the sulfate group.

Influence on L-Phenylalanine Transport Systems and Permeases

The transport of L-phenylalanine across cell membranes is primarily mediated by Large Neutral Amino Acid Transporters (LATs), such as LAT1. These systems are stereoselective and recognize the general structure of amino acids but show a preference for large, hydrophobic, and neutral side chains.

The physicochemical properties of this compound are fundamentally different from those of L-phenylalanine. The introduction of the sulfate group renders the side chain:

Highly Hydrophilic: In contrast to the hydrophobic phenyl ring of L-phenylalanine.

Anionic: Carrying a negative charge at physiological pH.

Bulky: Larger than the side chains of typical LAT substrates.

Due to this mismatch, this compound is a very poor substrate for LAT1 and related permeases. Its charged and hydrophilic nature prevents effective recognition and translocation by transporters optimized for neutral, nonpolar amino acids. However, it may act as a weak competitive inhibitor, transiently binding to the transporter's external binding site without being transported, thereby slightly impeding the uptake of L-phenylalanine.

Allosteric Regulation and Feedback Mechanisms on Amino Acid Biosynthesis Pathways

In many organisms, particularly bacteria and plants, amino acid biosynthesis pathways are regulated by feedback inhibition, where the final product of a pathway binds to an allosteric site on an early enzyme to inhibit its activity. L-phenylalanine and L-tyrosine are known allosteric regulators.

This compound has been explored as a potential "false feedback inhibitor." Because allosteric sites are topographically distinct from active sites, they may have different structural and electronic requirements for binding. It is hypothesized that this compound can mimic L-tyrosine at the allosteric site of enzymes like prephenate dehydratase or chorismate mutase. The anionic sulfate group could potentially form favorable ionic interactions with positively charged residues (e.g., arginine, lysine) within an allosteric pocket, leading to a conformational change that inactivates the enzyme. By acting as an analog of a natural feedback inhibitor, it can disrupt the normal regulation of aromatic amino acid synthesis.

Potential for Recognition by Sulfate Transporters or Sulfatases

The presence of the sulfate ester moiety suggests two other potential biochemical interactions.

Sulfate Transporters: These membrane proteins (e.g., SULTR family) are highly specific for the transport of inorganic sulfate ions (SO₄²⁻). It is considered highly unlikely that these transporters would recognize or transport the entire this compound molecule. The large, complex amino acid structure is sterically incompatible with the narrow channel or binding pocket of a transporter designed for a small inorganic anion.

Sulfatases: In contrast, this compound is a prime candidate for being a substrate for sulfatase enzymes, particularly arylsulfatases . These enzymes catalyze the hydrolysis of sulfate esters on aromatic rings. The reaction would involve the cleavage of the O–S bond, yielding two products:

L-tyrosine

Inorganic sulfate (HSO₄⁻/SO₄²⁻)

This enzymatic transformation represents a plausible metabolic fate for the compound, converting the synthetic analog back into a natural aromatic amino acid. The susceptibility of this compound to arylsulfatase activity would depend on the specific isoform of the enzyme and its substrate specificity.

Biological Roles and Physiological Impact of Sulfated Phenylalanine Derivatives in Model Systems

Metabolomic Profiling for Endogenous Occurrence and Flux Analysis of Sulfated Amino Acids

Metabolomic profiling serves as a powerful tool for the untargeted and targeted analysis of small molecules in biological systems, providing a snapshot of the metabolic state. nih.govnih.gov This approach has been instrumental in identifying and quantifying the endogenous occurrence of sulfated amino acids. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enable the detection of a wide array of metabolites, including derivatives of phenylalanine. nih.govfrontiersin.org

In studies of phenylalanine-tyrosine metabolism, metabolomic analyses have successfully identified O-sulfate conjugates of phenylalanine-related metabolites in urine. nih.gov The presence of these compounds suggests that sulfation is a relevant pathway for the biotransformation and clearance of phenylalanine and its derivatives. nih.gov The detection of these sulfated forms indicates that a portion of the cellular phenylalanine pool is directed towards sulfoconjugation, a process that significantly alters the molecule's polarity and biological activity.

Metabolic flux analysis further enhances our understanding by measuring the rate of turnover of metabolites within a metabolic network. oup.com While direct flux analysis of 2-(Sulfooxy)-L-phenylalanine is not widely documented, the principles are derived from broader studies of sulfur and amino acid metabolism. nih.gov The flux through the sulfur amino acid pathway is tightly regulated to control the synthesis of essential molecules like cysteine and methionine. researchgate.netmpg.de Sulfate (B86663) is the predominant end-product of sulfur amino acid catabolism, and its excretion rate is related to the intake of these amino acids. cambridge.orgnih.gov By using stable isotope tracers, researchers can track the flow of sulfur from precursor molecules like methionine and cysteine to their various metabolic fates, which include incorporation into proteins, conversion to glutathione, and catabolism to inorganic sulfate. cambridge.orgnih.govnih.gov Applying these methodologies to this compound would allow for the quantification of its synthesis and degradation rates, revealing how the metabolic flux into this specific sulfated derivative is controlled in response to different physiological conditions.

Table 1: Research Findings from Metabolomic Studies on Phenylalanine Metabolism

Finding Metabolic Context Significance Reference Identification of O-sulfate conjugates of 4-hydroxyphenylpyruvic acid (HPPA) and 4-hydroxyphenyllactic acid (HPLA). Alternative routes of phenylalanine-tyrosine metabolism. Demonstrates that sulfation is a biotransformation pathway for phenylalanine metabolites. nih.gov Metabolomic profiling reveals altered phenylalanine metabolism in disease states. Pathophysiology of diseases like Parkinson's and Phenylketonuria. Highlights the importance of tracking all metabolic fates of phenylalanine, including minor pathways like sulfation. [13, 29, 31] Metabolic flux is regulated at key enzymatic steps in sulfur amino acid synthesis. Biosynthesis of cysteine and methionine. Provides a model for how the flux towards sulfated derivatives might be controlled by substrate availability and enzyme activity. [1, 8]

Modulation of Protein-Ligand Interactions and Biochemical Pathways

The introduction of a sulfooxy group onto the phenylalanine ring dramatically alters its interaction with proteins and, consequently, its influence on biochemical pathways. Phenylalanine itself often participates in crucial protein-ligand interactions through its aromatic ring, engaging in non-covalent forces like hydrophobic and cation-π interactions. nih.govnih.gov For example, the aromatic ring of a phenylalanine residue in the human surfactant protein D has been shown to stack with the rings of glycoside ligands, contributing significantly to binding affinity. nih.gov

The addition of a negatively charged and bulky sulfooxy group at the 2-position (ortho position) of the phenyl ring would be expected to:

Introduce Strong Electrostatic Interactions: The sulfate group's negative charge can form strong ionic bonds or repulsive interactions with charged residues in a protein's binding pocket, fundamentally changing the binding landscape.

Alter Hydrophobicity: Sulfation increases the water solubility of the molecule, disfavoring its entry into hydrophobic binding pockets that might otherwise accommodate unmodified phenylalanine.

Create Steric Hindrance: The size of the sulfooxy group can prevent the molecule from fitting into binding sites that are specific for phenylalanine, thereby inhibiting certain enzymes or protein-protein interactions.

These modifications mean that this compound would interact with a different set of proteins than phenylalanine itself. This differential binding could modulate biochemical pathways by, for instance, acting as an antagonist for a receptor that normally binds phenylalanine or by allosterically regulating an enzyme. The phenylalanine metabolic pathway itself is subject to complex regulation, and accumulation of its metabolites can impact various cellular processes. researchgate.netnih.gov A sulfated derivative could act as a signaling molecule or a competitive inhibitor within this network, diverting metabolic flow or altering pathway outputs.

Role as a Precursor or Constituent in Biosynthesis of Specialized Metabolites

Phenylalanine is a critical metabolic hub, serving not only as a component of proteins but also as the primary precursor for a vast array of specialized plant metabolites, collectively known as phenylpropanoids. frontiersin.orgmdpi.com This diverse group includes lignins, flavonoids, coumarins, and stilbenes, which are essential for plant structure, defense, and reproduction. nih.govsemanticscholar.org The biosynthesis of these compounds begins with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgmdpi.com

Sulfation is a common modification in the biosynthesis of specialized metabolites, often altering their solubility, stability, and biological activity. It is plausible that this compound could function in two primary ways in this context:

As a direct precursor: It could be incorporated directly into a larger molecule, leading to the formation of a sulfated specialized metabolite. This would represent a branch from the main phenylpropanoid pathway.

As a sulfated intermediate: Phenylalanine might first be converted into an intermediate (like cinnamic acid), which is then sulfated before undergoing further enzymatic transformations.

While the direct biosynthetic pathways originating from this compound are not extensively characterized, the chemical logic of natural product biosynthesis supports its potential role as a building block for more complex sulfated molecules. For example, phenylalanine is a precursor to benzoic acid in some microbial pathways, and this process could potentially accommodate sulfated analogs. researchgate.net

Table 2: Major Classes of Specialized Metabolites Derived from Phenylalanine

Metabolite Class General Function Biosynthetic Pathway Origin Examples Lignins Structural support in cell walls Phenylpropanoid Pathway G-lignin, S-lignin Flavonoids Pigmentation, UV protection, signaling Phenylpropanoid Pathway Quercetin, Naringenin Coumarins Defense, allelopathy Phenylpropanoid Pathway Umbelliferone, Scopoletin Stilbenes Defense (phytoalexins) Phenylpropanoid Pathway Resveratrol

Investigation of Cellular Uptake and Intracellular Localization in Research Models (e.g., microbial, cell cultures)

The transport of amino acids across the cell membrane is a mediated process, relying on a variety of protein transporters with differing specificities. The uptake of L-phenylalanine and its analogs, such as melphalan (B128) (L-phenylalanine mustard), into cells has been shown to be inhibited by other large neutral amino acids like leucine (B10760876) and isoleucine, indicating competition for the same transport systems. nih.govnih.gov The cellular uptake of this compound would likely also depend on these amino acid transporters. However, the presence of the negatively charged sulfate group could significantly influence its recognition and transport efficiency, potentially reducing its uptake rate compared to unmodified phenylalanine or directing it toward different, more specialized transporters.

Once inside the cell, the intracellular localization of sulfated amino acids is critical to their function. In bacteria, the enzymes for sulfur metabolism and amino acid biosynthesis are located in the cytoplasm. nih.govnih.gov In plant cells, these pathways are compartmentalized, with sulfate assimilation and the synthesis of cysteine and phenylalanine occurring primarily within plastids. frontiersin.orgfrontiersin.org Therefore, if this compound is synthesized endogenously in plants, it would likely originate in the plastids before being transported to other cellular compartments where it may be used.

Studies in microbial and cell culture models are essential for dissecting these processes. By exposing cells to labeled this compound, researchers can measure uptake kinetics and use cell fractionation and imaging techniques to determine its subcellular destination. Such studies would reveal whether the compound accumulates in specific organelles, such as the cytosol, mitochondria, or nucleus, which would in turn provide clues about its physiological role. oup.comresearchgate.net For instance, accumulation in the cytosol might suggest a role in mainstream metabolic pathways, while localization to the nucleus could imply an impact on gene regulation.

Development of 2 Sulfooxy L Phenylalanine As a Research Probe and Tool

Design as a Molecular Probe for Enzyme Active Site Mapping and Mechanistic Studies

There is no available information on the design or use of 2-(Sulfooxy)-L-phenylalanine as a molecular probe for mapping enzyme active sites or for conducting mechanistic studies. Research in this area typically involves L-phenylalanine itself or other specifically designed analogues to probe the active sites of enzymes like phenylalanine hydroxylase. nih.govnih.govembopress.org

Application in Biosensor Development for Phenylalanine-Related Analytics

No studies were found describing the application or development of this compound in biosensors. Current research on biosensors for phenylalanine analytics focuses on enzymes such as tyrosinase or phenylalanine dehydrogenase that act on L-phenylalanine, or on synthetic receptors designed to bind the parent amino acid. insciences.orginsciences.orgelectrochemsci.org

Utilization in Investigating Amino Acid Metabolism and Intermediary Pathways in in vitro and ex vivo Models

There is no literature detailing the use of this compound to investigate amino acid metabolism or intermediary pathways in either in vitro or ex vivo models. Studies on phenylalanine metabolism utilize isotopically labeled L-phenylalanine (e.g., with 13C or 2H) to trace its conversion to tyrosine and other metabolites. nih.govnih.gov

Incorporation into Peptidomimetics for Structural and Functional Studies

No research could be located regarding the incorporation of this compound into peptidomimetics for structural or functional analysis. While the incorporation of L-phenylalanine and its other derivatives into peptidomimetics is a common strategy in drug design, nih.govmdpi.com and studies have shown the successful incorporation of related compounds like 4-fluorosulfonyloxy-l-phenylalanine into peptides, nih.gov specific data for the 2-(Sulfooxy) derivative is not available.

Future Research Directions and Advanced Methodological Integration

Integration of Multi-Omics Data for Systems-Level Understanding

A significant future direction for understanding the biological role of 2-(Sulfooxy)-L-phenylalanine would be the integration of multi-omics data. Currently, there is no available transcriptomics, proteomics, or metabolomics data specific to this compound. Future studies could expose various cell lines or model organisms to this compound and subsequently perform multi-omics analysis.

Transcriptomics: RNA sequencing could reveal which genes are up- or down-regulated in response to the compound, offering clues about the cellular pathways it may influence.

Proteomics: Quantitative proteomics would identify changes in protein expression, providing insight into the functional cellular response.

Metabolomics: By analyzing the broader metabolome, researchers could identify metabolic pathways affected by this compound, including its own metabolic fate.

Integrating these datasets would be crucial for constructing a systems-level view of the compound's biological interactions and potential functions.

High-Throughput Screening Methodologies for the Discovery of Novel Biological Interactions

To discover the potential biological targets and functions of this compound, high-throughput screening (HTS) methodologies would be invaluable. HTS allows for the rapid testing of a compound against a vast number of biological targets.

Future HTS campaigns could be designed to:

Identify protein binding partners.

Screen for enzymatic inhibition or activation across large panels of enzymes, such as proteases, kinases, or sulfatases.

Assess its effects on various cell-based assays, monitoring for outcomes like cytotoxicity, proliferation, or changes in specific signaling pathways.

These unbiased screening approaches are essential first steps in identifying the molecular and cellular interactions of a novel compound.

Advancements in in vitro and ex vivo Model Systems for Mechanistic Biochemical Research

Developing and utilizing advanced model systems will be critical for detailed mechanistic studies. As no such studies currently exist for this compound, future research should focus on:

In Vitro Models: Recombinant enzyme assays could be used to test hypotheses generated from HTS. For instance, if HTS identifies a potential enzyme target, the purified enzyme can be used to study the compound's mechanism of action in a controlled environment.

Ex Vivo Models: The use of tissue slices or primary cell cultures from different organs (e.g., liver, kidney, brain) could provide a more physiologically relevant context to study the compound's metabolism, transport, and effects on cellular function. Organoid technology, particularly for modeling human tissues, could offer a sophisticated platform for these investigations. nih.gov

Deeper Exploration of Stereochemical Effects and Chiral Recognition

Amino acids and their derivatives are chiral molecules, and their stereochemistry is fundamental to their biological activity. libretexts.org All common, naturally occurring amino acids are of the L-enantiomer. libretexts.org Future research on this compound must include a thorough investigation of its stereochemical properties.

This would involve:

Synthesis of Stereoisomers: The synthesis of the corresponding D-enantiomer, 2-(Sulfooxy)-D-phenylalanine, would be necessary for comparative studies.

Chiral Recognition Studies: Investigating how enzymes and receptors differentiate between the L- and D-forms is crucial. This can reveal the stereospecificity of its biological interactions, a key aspect of pharmacology and biochemistry. Such studies could determine if one enantiomer is more biologically active or is metabolized differently than the other.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.